molecular formula C17H15FN2OS B2924503 3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide CAS No. 892854-25-0

3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2924503
CAS No.: 892854-25-0
M. Wt: 314.38
InChI Key: QLIIOJXKNXFQHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base such as potassium carbonate.

    Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide.

    Amidation: The final step involves the formation of the amide bond by reacting the benzothiazole derivative with 3-fluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

    Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antitumor, and anti-inflammatory agent.

    Biological Studies: The compound is used to investigate the biological pathways and molecular targets involved in its therapeutic effects.

    Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting its anti-inflammatory or antitumor effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound with a simpler structure.

    2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    6-isopropylbenzothiazole: Similar structure but lacks the fluorine and amide functionalities.

Uniqueness

3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide is unique due to the presence of both fluorine and isopropyl groups, which can significantly influence its biological activity and pharmacokinetic properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to its molecular targets, while the isopropyl group can affect its lipophilicity and membrane permeability.

Properties

IUPAC Name

3-fluoro-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS/c1-10(2)11-6-7-14-15(9-11)22-17(19-14)20-16(21)12-4-3-5-13(18)8-12/h3-10H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIIOJXKNXFQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.